

Robinin: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Robinin

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Introduction

Robinin, a flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] This technical guide provides an in-depth overview of the natural sources of **Robinin**, detailed experimental protocols for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of Robinin

Robinin is predominantly found in the plant kingdom, with notable concentrations in species belonging to the Fabaceae family. The primary and most commercially viable sources are the flowers and leaves of the black locust tree (*Robinia pseudoacacia*).[3][4] Other documented sources include plants from the *Astragalus* genus, such as *Astragalus falcatus*. [1] The concentration of **Robinin** in plant material can vary based on factors such as geographical location, climate, and harvesting time.

Quantitative Data on Robinin Content and Isolation Yields

The following table summarizes quantitative data related to the abundance of **Robinin** in its natural sources and the yields obtained through various extraction and purification methods.

Plant Source	Plant Part	Robinin Content (% by weight of dry plant material)	Extraction Method	Purification Method	Purity of Final Product	Yield of Purified Robinin	Reference
Robinia pseudoacacia	Flowers	1.7%	Percolation with 60% ethanol	Crystallization and recrystallization with activated carbon	≥ 85%	~60% of the initial content in the plant material	[5]
Robinia pseudoacacia	Flowers	Not specified	Ultrasonic-microwave assisted extraction with 60-70% ethanol	Alumina column chromatography and recrystallization	Not specified	Not specified	[6]
Astragalus falcatus	Aerial parts (leaves and flowers)	Not specified	Maceration with 70% ethanol	Not specified	≥ 95%	Not specified	[1]

Experimental Protocols for Isolation and Purification

This section provides detailed methodologies for the isolation and purification of **Robinin** from its primary plant sources.

Method 1: Ultrasonic-Microwave Assisted Extraction and Column Chromatography

This method, adapted from a patented process, utilizes advanced extraction techniques to improve efficiency.[6]

1. Plant Material Preparation:

- Collect fresh flowers of *Robinia pseudoacacia*.
- Remove any impurities and dry the flowers in an oven at 60°C until a constant weight is achieved.
- Grind the dried flowers into a fine powder and pass it through an 80-mesh sieve.

2. Extraction:

- Add the powdered plant material to a 60-70% ethanol solution in a ratio of 1:4 to 1:9 (w/v).
- Allow the mixture to soak for 30-60 minutes.
- Perform ultrasonic-microwave assisted extraction with an ultrasonic power of 400W and a microwave power of 500-600W for 2-3 hours.
- Centrifuge the resulting mixture to separate the supernatant.
- Concentrate the supernatant under reduced pressure to obtain a crude extract.

3. Purification:

- Subject the crude extract to alumina column chromatography.
- Collect the eluant containing **Robinin**.
- Concentrate the eluant under vacuum to obtain a crude **Robinin** product.
- Perform recrystallization using an ethanol-methanol mixture to obtain purified **Robinin**.

Method 2: Percolation, Crystallization, and Recrystallization

This method represents a more traditional and scalable approach for **Robinin** isolation.^[5]

1. Plant Material Preparation:

- Collect and dry the inflorescences of *Robinia pseudoacacia*.

2. Extraction:

- Percolate 0.65 kg of the dried flowers with 60% ethanol at a rate of 200 ml/h at room temperature to obtain 3.25 L of primary extract.

3. Isolation and Purification:

- Distill the ethanol from the filtered extract at atmospheric pressure until the vapor temperature reaches 97°C. This will lead to the crystallization of crude **Robinin**.
- Purify the crude product by recrystallization from water with the simultaneous addition of activated carbon for the sorption of impurities.
- The final product is a light yellow crystalline powder.

Method 3: Maceration and Chromatographic Purification from *Astragalus falcatus*

This protocol is specifically for the isolation of high-purity **Robinin** for research purposes.^[1]

1. Plant Material Preparation:

- Collect the aerial parts (leaves and flowers) of *Astragalus falcatus*.
- Air-dry and crush the plant material.

2. Extraction:

- Extract 10 kg of the dried and crushed plant material with 70% ethanol (1:10, w/v) three times by maceration for 3 days at room temperature.

3. Purification:

- While the specific purification steps to achieve $\geq 95\%$ purity are not detailed in the cited abstract, it is implied that standard chromatographic techniques such as column

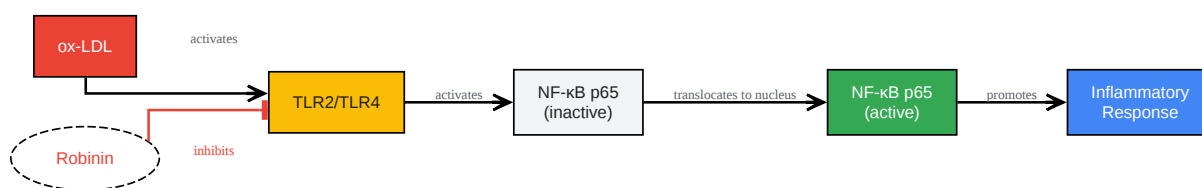
chromatography (e.g., silica gel, Sephadex) followed by preparative HPLC would be employed to achieve this level of purity.

Signaling Pathways Involving Robinin

Robinin has been shown to modulate several key signaling pathways implicated in inflammation and cellular stress. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

TLR-NF- κ B Signaling Pathway

Robinin has been reported to inhibit the expression of Toll-like receptors 2 (TLR2) and 4 (TLR4) induced by oxidized low-density lipoprotein (ox-LDL).[1] This inhibition subsequently leads to the suppression of the translocation of the p65 subunit of nuclear factor kappa B (NF- κ B), a pivotal regulator of inflammatory responses.[1]

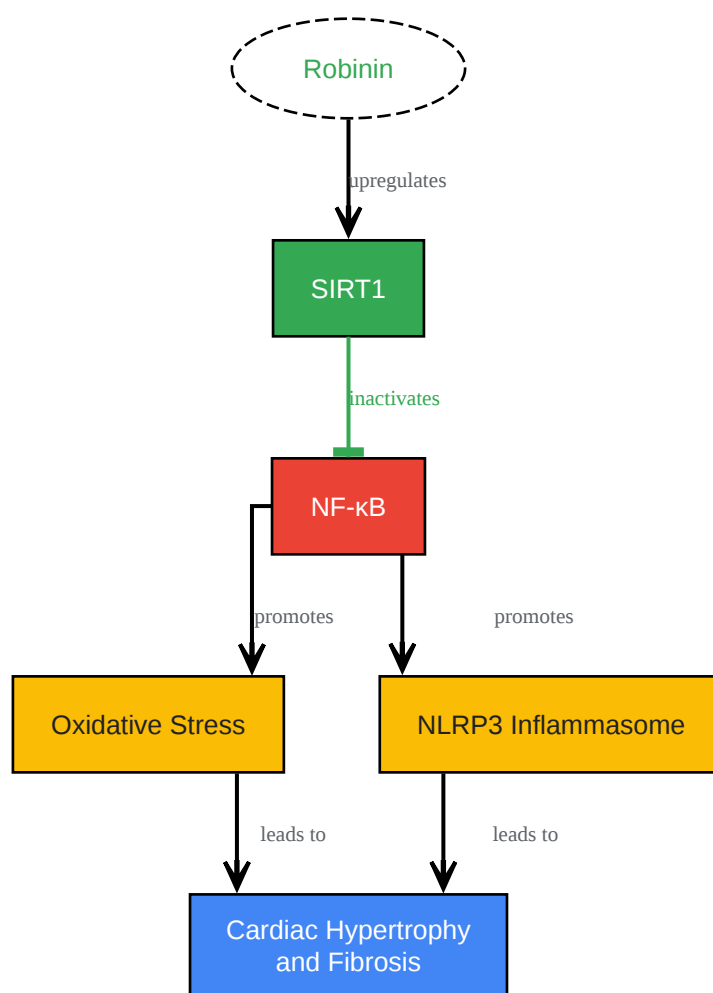


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Caption: **Robinin**'s inhibition of the TLR-NF- κ B signaling pathway.

SIRT1/NF- κ B Signaling Pathway in Cardiac Hypertrophy

In the context of cardiac hypertrophy, **Robinin** has been shown to exert its protective effects by modulating the SIRT1/NF- κ B pathway.[7][8] It upregulates Sirtuin 1 (SIRT1), which in turn inactivates NF- κ B, leading to the suppression of oxidative stress and the NLRP3 inflammasome.[7][8]

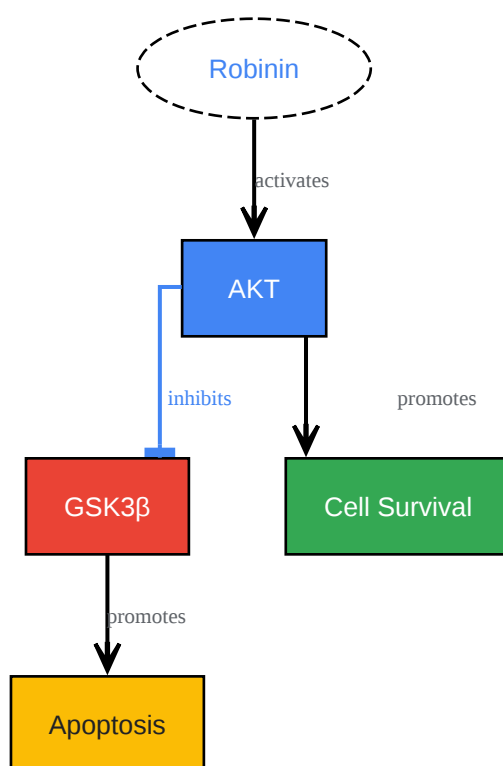


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Caption: **Robinin**'s modulation of the SIRT1/NF-κB pathway.

AKT/GSK3 β Pathway in Cardiac Oxidative Stress

Robinin has also been implicated in the attenuation of cardiac oxidative stress-induced apoptosis through the AKT/GSK3 β pathway.[2] While the precise mechanism of **Robinin**'s interaction is still under investigation, it is believed to promote cell survival by modulating this pathway.



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Caption: **Robinin**'s influence on the AKT/GSK3 β signaling pathway.

Conclusion

Robinin stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its engagement with key biological signaling pathways. The presented information aims to facilitate further research and development of **Robinin** as a potential pharmaceutical agent. As with any natural product research, it is crucial to consider the variability of chemical composition in plant sources and to employ robust analytical methods for standardization and quality control.

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- To cite this document: BenchChem. [Robinin: A Comprehensive Technical Guide to its Natural Sources and Isolation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680710#natural-sources-and-isolation-of-robinin]

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